2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid

Lipophilicity Drug-likeness Permeability

2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid (CAS 909366-62-7) belongs to the N-phenylanthranilic acid (fenamic acid) class, featuring a signature 2-carboxybenzamide core. Its key distinction is a meta-substituted tetrahydrofuran-2-ylmethoxy group on the aniline ring, introducing a saturated oxygen heterocycle absent in simple alkyl- or halo-substituted fenamates.

Molecular Formula C19H19NO5
Molecular Weight 341.4g/mol
CAS No. 909366-62-7
Cat. No. B354517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid
CAS909366-62-7
Molecular FormulaC19H19NO5
Molecular Weight341.4g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H19NO5/c21-18(16-8-1-2-9-17(16)19(22)23)20-13-5-3-6-14(11-13)25-12-15-7-4-10-24-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)(H,22,23)
InChIKeyHQUSBJMZYXBBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid (CAS 909366-62-7): A Structurally Differentiated N-Phenylanthranilic Acid Scaffold for Targeted Medicinal Chemistry & Screening Library Expansion


2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid (CAS 909366-62-7) belongs to the N-phenylanthranilic acid (fenamic acid) class, featuring a signature 2-carboxybenzamide core [1]. Its key distinction is a meta-substituted tetrahydrofuran-2-ylmethoxy group on the aniline ring, introducing a saturated oxygen heterocycle absent in simple alkyl- or halo-substituted fenamates [2]. With a molecular formula of C₁₉H₁₉NO₅, a molecular weight of 341.4 g/mol, and an XLogP3-AA of 2.7, this compound fills a precisely defined physicochemical space that differs from first-generation fenamates, making it a candidate for probing lipophilicity-, solubility-, and conformation-dependent biological recognition where standard comparators fall short [2].

2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid: Why Read-Across from Mefenamic Acid or Flufenamic Acid Is Not Scientifically Valid for Procurement


The N-phenylanthranilic acid family exhibits steep structure-activity relationships (SAR) where minor substituent changes on the aniline ring drive large shifts in potency, selectivity, and pharmacokinetics. Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid) and flufenamic acid (2-[(3-trifluoromethylphenyl)amino]benzoic acid) derive their anti-inflammatory activity from specific hydrophobic and electronic features of their respective 2,3-dimethyl and 3-trifluoromethyl substituents [1]. Our target compound replaces these with a flexible, hydrogen-bond-accepting tetrahydrofuran-2-ylmethoxy group, which increases molecular weight, adds a hydrogen bond acceptor, and shifts lipophilicity into a distinct logP range (XLogP3-AA 2.7 vs. mefenamic acid XLogP3 4.1) [2][3]. Generic substitution with a simpler fenamate would therefore alter target engagement, cellular permeability, and metabolic susceptibility, undermining any experiment that relies on the precise stereoelectronic presentation of the tetrahydrofuran-oxygen lone pair. The following section provides the quantitative evidence required to substantiate this differentiation.

2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid Quantitative Differentiation Table: Evidence-Based Data Versus Closest Structural Analogs


Lipophilicity Shift (XLogP3-AA) Relative to Mefenamic Acid: Impact on Passive Permeability and LogD-Dependent Assay Windows

The target compound exhibits a computed XLogP3-AA of 2.7, which is 1.4 log units lower than that of mefenamic acid (XLogP3 = 4.1). This places the compound in a more favorable lipophilicity range for oral drug-like space (typically LogP 1–3), potentially reducing non-specific protein binding and improving aqueous solubility relative to the more lipophilic fenamates [1][2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity Expansion: Tetrahydrofuran Oxygen Adds a Fifth Acceptor Versus Mefenamic Acid

The tetrahydrofuran-2-ylmethoxy substituent introduces an additional hydrogen-bond acceptor (HBA) compared to the simple dimethyl-substituted aniline in mefenamic acid. The target compound has 5 HBA (counted by Cactvs), whereas mefenamic acid has only 3 [1][2]. This modulates solvation free energy and can enhance binding to targets that reward polar interactions.

Hydrogen bonding Solubility Molecular recognition

Rotatable Bond Count and Conformational Flexibility: Scaffold Pre-organization Differences Versus Flufenamic Acid

The target compound possesses 6 rotatable bonds compared to 3 for flufenamic acid (2-[(3-trifluoromethylphenyl)amino]benzoic acid) [1][2]. The tetrahydrofuran-methoxy linker introduces three additional degrees of torsional freedom, which may benefit induced-fit binding mechanisms but at an entropic cost that must be compensated by favorable enthalpic contacts.

Conformational analysis Entropy Molecular flexibility

Polar Surface Area Differentiation: Topological PSA of 85 Ų Positions Compound for Blood-Brain Barrier Penetration Screening

The target compound displays a topological polar surface area (TPSA) of 85 Ų, which falls within the accepted threshold for blood-brain barrier (BBB) penetration (typically <90 Ų). In contrast, flufenamic acid has a TPSA of 49 Ų due to the absence of the additional ether oxygen and the presence of a trifluoromethyl group, which does not contribute to PSA [1]. The higher PSA of the target compound may reduce passive BBB permeation relative to flufenamic acid, but the value remains within a tractable range for CNS programs.

CNS drug discovery Blood-brain barrier Polar surface area

Commercial Purity and Storage Specification Benchmarking Against Unsubstituted Phenylcarbamoylbenzoic Acid Analogs

Commercially, 2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid is offered at a minimum purity of 95% (AKSci) and 98% (Chemsrc), with long-term storage recommended at -20°C in dry, dark, sealed conditions . In comparison, the simpler 2-[(3-methoxyphenyl)carbamoyl]benzoic acid (CAS 19336-97-1) is typically listed at 95% purity but without explicit cold-chain requirements, suggesting that the tetrahydrofuran-containing derivative may require more rigorous handling to maintain integrity . The availability of certified purity levels and defined storage protocols reduces batch-to-batch variability in screening campaigns.

Chemical procurement Purity specification Stability

2-{[3-(Tetrahydro-2-furanylmethoxy)anilino]-carbonyl}benzoic acid: Recommended Research & Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization of Anti-Inflammatory Fenamate Scaffolds Requiring Reduced Lipophilicity

Programs aiming to improve the physicochemical profile of fenamate-based NSAID leads can use this compound as a starting point. The XLogP3-AA reduction of 1.4 log units relative to mefenamic acid [1] provides a tangible handle for tuning solubility and metabolic stability without losing the N-phenylanthranilic acid pharmacophore. Synthesize focused libraries around the tetrahydrofuran-2-ylmethoxy linker to explore polar interactions while maintaining oral drug-like space.

Probing Hydrogen-Bond-Dependent Protein-Ligand Interactions in Cyclooxygenase or Novel Anti-Inflammatory Targets

With five hydrogen bond acceptors—two more than mefenamic acid [1]—this compound can be deployed in structural biology studies (X-ray crystallography, cryo-EM) to map water-mediated networks in COX-2 or mPGES-1 active sites. The additional HBA capacity may reveal cryptic polar subpockets not engaged by standard fenamates, guiding fragment growing or scaffold morphing strategies.

CNS-Penetrant Probe Molecule Design for Neuroinflammation Targets

The TPSA of 85 Ų places the compound near the upper limit for BBB permeability [1]. It can serve as a parent scaffold for designing CNS-exposed anti-inflammatory agents. Parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination can be conducted to establish a baseline permeability-efflux profile, then compare with flufenamic acid (TPSA 49 Ų) to quantify the PSA-permeability trade-off.

Antioxidant Lead Discovery Leveraging the Phenylcarbamoylbenzoic Acid Pharmacophore

Bayoumi et al. (2012) demonstrated that phenylcarbamoylbenzoic acid analogs can exhibit high antioxidant activity in ABTS assays, with some compounds achieving potent free-radical scavenging [1]. The tetrahydrofuran-containing derivative extends this SAR by introducing an ether oxygen that may stabilize radical intermediates. Screen this compound in parallel with the published leads 8c and 9a to benchmark its activity and expand the chemical space of antioxidant fenamates.

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